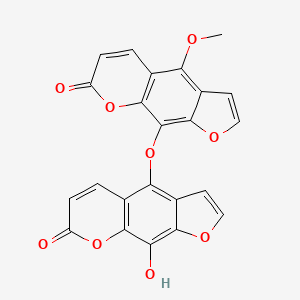![molecular formula C8H10O2 B562244 4-Methoxy-[7-13C]benzyl Alcohol CAS No. 76104-36-4](/img/structure/B562244.png)
4-Methoxy-[7-13C]benzyl Alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-[7-13C]benzyl Alcohol: is a chemical compound with the molecular formula C8H10O2. It is a labeled version of 4-Methoxybenzyl Alcohol, where the carbon-13 isotope is incorporated at the seventh position. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of 4-Methoxybenzaldehyde: One common method involves the reduction of 4-Methoxybenzaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-Methoxybenzaldehyde using a catalyst such as palladium on carbon in the presence of hydrogen gas. This method is efficient and provides high yields of 4-Methoxybenzyl Alcohol.
Industrial Production Methods: Industrial production of 4-Methoxybenzyl Alcohol often involves large-scale catalytic hydrogenation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Methoxybenzyl Alcohol can undergo oxidation reactions to form 4-Methoxybenzaldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 4-Methoxybenzylamine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation or ammonia for amination.
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxybenzylamine
Substitution: 4-Methoxybenzyl chloride or 4-Methoxybenzylamine
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Methoxy-[7-13C]benzyl Alcohol is used as a precursor in the synthesis of various organic compounds. Its isotopic labeling makes it valuable in nuclear magnetic resonance (NMR) spectroscopy studies to investigate reaction mechanisms and molecular structures.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme mechanisms. The carbon-13 labeling allows for tracing the metabolic fate of the compound in biological systems.
Medicine: In medicinal chemistry, this compound is used in the development of labeled pharmaceuticals for diagnostic imaging and therapeutic applications. Its isotopic labeling helps in tracking the distribution and metabolism of drugs in the body.
Industry: The compound is used in the production of fragrances and flavoring agents. Its unique properties make it suitable for creating specific aromatic profiles in perfumes and food products.
Wirkmechanismus
The mechanism of action of 4-Methoxy-[7-13C]benzyl Alcohol involves its interaction with specific molecular targets and pathways. In oxidation reactions, the hydroxyl group is oxidized to form an aldehyde group, which can further participate in various chemical reactions. In reduction reactions, the compound is reduced to form an amine, which can interact with biological molecules and enzymes.
Vergleich Mit ähnlichen Verbindungen
4-Methoxybenzyl Alcohol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
4-Methoxybenzaldehyde: An oxidation product of 4-Methoxybenzyl Alcohol, used in the synthesis of various organic compounds.
4-Methoxybenzylamine: A reduction product, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness: The incorporation of the carbon-13 isotope at the seventh position makes 4-Methoxy-[7-13C]benzyl Alcohol unique. This isotopic labeling allows for detailed studies using NMR spectroscopy and other analytical techniques, providing insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)(113C)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHFRERJPWKJFX-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH2]O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662075 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76104-36-4 |
Source


|
| Record name | (4-Methoxyphenyl)(~13~C)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
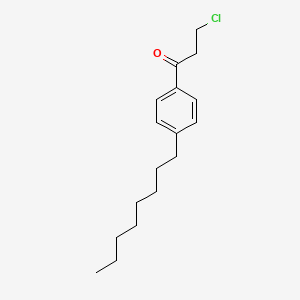


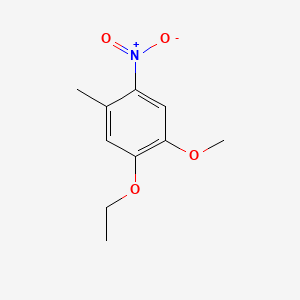
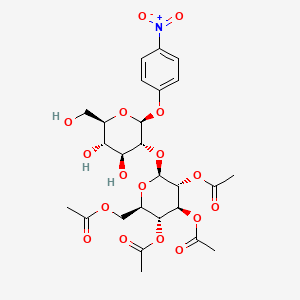
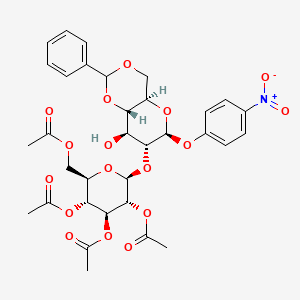
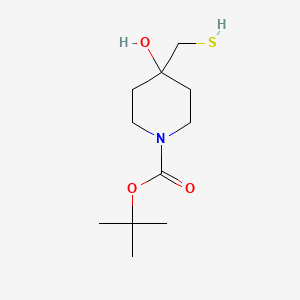
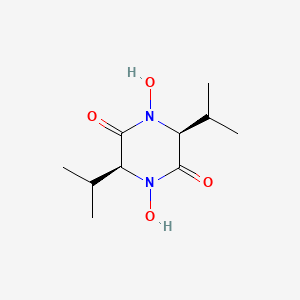

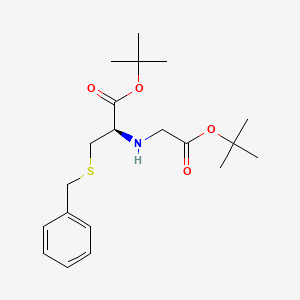
![3-Benzylsulfanyl-2-(S)-{[2-(bis-tert-butoxycarbonylmethyl-amino)-ethyl]- tert-butoxycarbonylmethyl-amino}-propionic Acidtert-Butyl Ester](/img/structure/B562180.png)
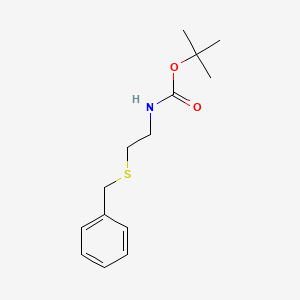
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
